![molecular formula C8H8N2O B070128 5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-36-8](/img/structure/B70128.png)

5-methoxy-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

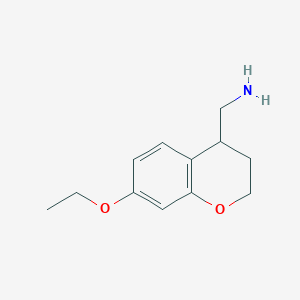

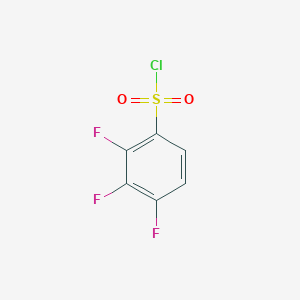

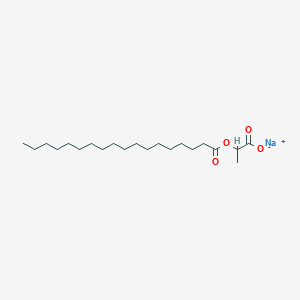

5-Methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2O . It has been shown to have selectivity for cancer cells over normal cells .

Synthesis Analysis

There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have potent activities against FGFR1, 2, and 3. Among them, compound 4h exhibited potent FGFR inhibitory activity .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a methoxy group attached . The molecular weight is 148.16 .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been shown to have potent activities against FGFR1, 2, and 3 . They inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .

Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its molecular formula is C8H8N2O, and it has a molecular weight of 148.16 .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Azaindole derivatives, including 5-Methoxy-7-azaindole, have been used in the design of kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. Inhibiting their activity can help control diseases such as cancer .

HIV Entry Inhibitors

5-Methoxy-7-azaindole has been used as a reactant for the preparation of indole sulfonamides, which act as HIV entry inhibitors . These inhibitors prevent the virus from entering host cells, thereby blocking the progression of the disease .

Melatoninergic Ligands

This compound has also been used in the synthesis of melatoninergic ligands . These ligands bind to melatonin receptors, which are involved in regulating sleep-wake cycles and other biological rhythms .

Cancer Research

The azaindole framework, including 5-Methoxy-7-azaindole, has been recognized as a privileged structure in biological process modulation, particularly in medicinal chemistry and drug discovery programs . This includes research into new therapeutic agents for cancer treatment .

Cell Division Cycle 7 (Cdc7) Inhibitors

Orally active 7-azaindole inhibitors of Cdc7 have been designed . Cdc7 is a protein kinase that plays a key role in the initiation of DNA replication, and its inhibition can be a potential strategy for cancer therapy .

Drug Optimization Strategies

Azaindoles, including 5-Methoxy-7-azaindole, are interesting in terms of drug optimization strategies . Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Wirkmechanismus

Target of Action

5-Methoxy-7-azaindole, also known as 1H-PYRROLO[2,3-B]PYRIDINE, 5-METHOXY or 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a chemical compound that has been used in various research applications . .

Mode of Action

It’s known that azaindole derivatives have been used as reactants for the preparation of indole sulfonamides as hiv entry inhibitors and for the synthesis of melatoninergic ligands .

Biochemical Pathways

Azaindoles, including 5-Methoxy-7-azaindole, are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry . .

Result of Action

Some azaindole analogues have shown significant results in antiproliferative activity on the mcf-7 breast cancer cell line .

Safety and Hazards

The safety data sheet for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFCCUQHGSNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437878 | |

| Record name | 5-Methoxy-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

183208-36-8 | |

| Record name | 5-Methoxy-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)